1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
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Description
The compound “1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry where three fluorine atoms are attached to a carbon atom . It also contains a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), an azetidine ring (a ring of 3 carbon atoms and a nitrogen atom), and a cyclopropane sulfonyl group (a three-carbon ring attached to a sulfonyl group).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reactants used. The trifluoromethyl group, for instance, is known to undergo various reactions due to its high electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to affect the acidity and basicity of compounds, often making trifluoromethyl-substituted compounds strong acids .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3S/c15-14(16,17)10-2-1-3-11(6-10)18-13(20)9-7-19(8-9)23(21,22)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGHILWGNVHIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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